Nonylpropanedioyl dichloride

Description

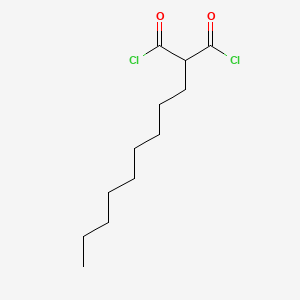

Nonylpropanedioyl dichloride (systematic name: nonylmalonyl dichloride) is a diacid chloride derivative characterized by a nonyl (C₉H₁₉) alkyl chain attached to a propanedioyl (malonyl) backbone. Its molecular formula is C₁₁H₁₈Cl₂O₂, and it is structurally analogous to other aliphatic diacid chlorides such as decanedioyl dichloride (sebacoyl chloride, C₁₀H₁₆Cl₂O₂) . As a reactive intermediate, it is primarily utilized in organic synthesis for the preparation of polyesters, polyamides, and specialty surfactants. Its dichloride groups enable rapid nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, making it valuable in polymer chemistry and pharmaceutical manufacturing.

Properties

CAS No. |

620625-51-6 |

|---|---|

Molecular Formula |

C12H20Cl2O2 |

Molecular Weight |

267.19 g/mol |

IUPAC Name |

2-nonylpropanedioyl dichloride |

InChI |

InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3 |

InChI Key |

ILMPVUFVCKUOAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylpropanedioyl dichloride can be synthesized through the chlorination of nonylpropanedioic acid. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, ensuring the complete conversion of the carboxylic acid groups to acyl chlorides.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically conducted at elevated temperatures and may involve catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

Nonylpropanedioyl dichloride reacts with nucleophiles via nucleophilic acyl substitution , forming derivatives like esters, amides, and thioesters.

3.1 Reaction with Alcohols

Alcohols (ROH) react to form mixed anhydrides, which can further hydrolyze to esters:

Conditions: Room temperature, catalyzed by bases like pyridine .

3.2 Reaction with Amines

Primary/secondary amines yield amides:

\text{this compound} + 2\text{R'}_2\text{NH} \rightarrow \text{(R'}_2\text{N–OC}–CO–O–N R'}_2) + 2\text{HCl}

Conditions: Room temperature, catalyzed by bases like triethylamine .

3.3 Reaction with Thiols

Thiols (RSH) form thioesters:

Conditions: Mild acidic or basic conditions .

Reaction with Bases

Bases like sodium hydroxide induce hydrolysis or deprotonation, leading to salt formation:

Conditions: Aqueous solution, heat .

Polymerization and Cross-Linking

The dichloride can act as a diacid chloride monomer in polymerization reactions. For example:

-

Polyester synthesis: Reaction with diols to form cross-linked polymers.

-

Polyamide synthesis: Reaction with diamines to form polyamides.

Conditions: Elevated temperatures, catalyzed by Lewis acids .

Decomposition and Stability

Thermal decomposition may occur at high temperatures, generating CO, CO₂, and HCl gases. Stability is enhanced in inert solvents like dichloromethane .

Table 1: Reaction Types and Products

Table 2: Reaction Conditions

| Reaction | Temperature Range | Catalysts/Conditions | Key Observations |

|---|---|---|---|

| Hydrolysis | 25–100°C | Aqueous NaOH | Exothermic, gas evolution |

| Esterification | 0–50°C | Pyridine, inert solvents | Mild, selective |

| Amidation | 20–50°C | Triethylamine, dry conditions | Fast, high yield |

| Thioesterification | 0–30°C | Acidic/basic pH control | Sensitive to moisture |

Research Findings

-

Reactivity: The dichloride exhibits typical acid chloride reactivity, with nucleophilic substitution being the dominant pathway .

-

Selectivity: Reactions with alcohols and amines are more selective compared to thioesterification, which requires controlled pH .

-

Industrial Applications: Used in polymer chemistry for cross-linking and as an intermediate in organic synthesis .

Scientific Research Applications

Nonylpropanedioyl dichloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is utilized in the production of specialty polymers and resins.

Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Biological Research: this compound is used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of nonylpropanedioyl dichloride involves the reactivity of its acyl chloride groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in its reactions are primarily substitution and hydrolysis mechanisms.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Safety Profile: Unlike ethylene dichloride, which requires stringent workplace controls due to acute toxicity , this compound primarily demands handling precautions for its corrosive nature (similar to propionyl chloride ).

- Emerging Applications: Derivatives of this compound show promise in drug delivery systems, leveraging its amphiphilic structure for micelle formation .

Biological Activity

Biological Activity of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate

Chemical Structure and Properties

Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is a pyridine derivative that contains a carboxylate functional group. Its structure suggests potential interactions with biological systems, particularly through mechanisms involving receptor binding or enzyme inhibition.

Biological Activities

- Antimicrobial Activity : Pyridine derivatives often exhibit antimicrobial properties. Compounds similar to phenyl pyridines have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some studies indicate that pyridine derivatives can inhibit cancer cell proliferation. They may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

- Neuroprotective Effects : Certain pyridine-based compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.

- Cancer Cell Line Studies : Research involving phenyl pyridines demonstrated a dose-dependent reduction in viability of human cancer cell lines, suggesting a mechanism involving cell cycle arrest.

Biological Activity of Nonylpropanedioyl Dichloride

Chemical Structure and Properties

this compound is an acyl chloride that is likely to exhibit reactivity due to the presence of the dichloride functional group. This compound can participate in acylation reactions, making it valuable in synthetic organic chemistry.

Biological Activities

- Cytotoxicity : Acyl chlorides are known to possess cytotoxic properties, which can be leveraged in developing chemotherapeutic agents. The mechanism may involve alkylation of nucleophiles within cells, leading to cell death.

- Potential as an Antiviral Agent : Some acyl chlorides have been investigated for their antiviral properties, particularly in inhibiting viral replication by modifying viral proteins or interfering with viral entry into host cells.

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial for drug design targeting metabolic diseases.

Case Studies

- Cytotoxicity Assessment : Research has shown that similar acyl chlorides exhibit significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potency at low concentrations.

- Antiviral Activity Evaluation : In vitro studies have demonstrated that certain acyl chlorides can reduce the replication rate of viruses such as influenza and HIV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.